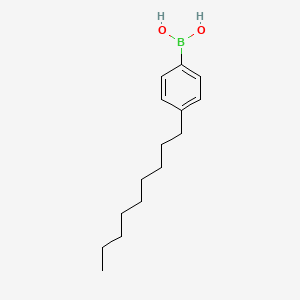

4-Nonylphenylboronic acid

Description

Properties

IUPAC Name |

(4-nonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVJOGSLHAKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404611 | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256383-45-6 | |

| Record name | B-(4-Nonylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256383-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-NONYLPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and purification of 4-n-nonylphenylboronic acid

An In-Depth Technical Guide to the Synthesis and Purification of 4-n-Nonylphenylboronic Acid

Introduction

4-n-Nonylphenylboronic acid, with the chemical formula C₁₅H₂₅BO₂[1], is an organoboron compound of significant interest in modern organic synthesis and medicinal chemistry. As a key building block, it is extensively utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of complex molecule construction for pharmaceuticals and advanced materials.[2][3][4] Beyond its role in synthesis, 4-n-nonylphenylboronic acid has been identified as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), highlighting its potential in drug development.[5]

Despite its utility, the present distinct challenges. The primary concerns include the potential for protodeboronation (loss of the boronic acid group) under certain reaction conditions and the inherent difficulties in purifying boronic acids due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic character.[6][7]

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven approach to the synthesis of 4-n-nonylphenylboronic acid via the Grignard reaction, followed by a comprehensive discussion of robust purification and characterization techniques. The methodologies are explained with an emphasis on the underlying chemical principles to empower scientists to troubleshoot and adapt these protocols effectively.

Part 1: Synthesis via Grignard Reaction

The most direct and reliable method for preparing arylboronic acids like 4-n-nonylphenylboronic acid is through the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[8][9][10] This pathway is efficient and scalable, making it suitable for both laboratory and process chemistry environments.

Causality of the Synthetic Strategy

The Grignard reaction is chosen for its reliability in forming a carbon-magnesium bond, which effectively creates a potent carbon-based nucleophile (a carbanion equivalent).[10][11] This nucleophile readily attacks the electrophilic boron atom of a trialkyl borate. The reaction is conducted at very low temperatures to prevent the newly formed boronic ester from reacting with a second or third equivalent of the Grignard reagent, which would lead to undesired tri- and diarylborane byproducts. The final hydrolysis step in an acidic medium is crucial to convert the boronic ester intermediate into the desired boronic acid.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of 4-n-nonylphenylboronic acid.

Detailed Experimental Protocol: Synthesis

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-n-Nonylbromobenzene | 283.25 | 28.3 g (100 mmol) | 1.0 |

| Magnesium Turnings | 24.31 | 2.67 g (110 mmol) | 1.1 |

| Iodine | 253.81 | 1 crystal | Catalytic |

| Anhydrous Tetrahydrofuran (THF) | - | 300 mL + 100 mL | - |

| Triisopropyl Borate | 188.08 | 22.6 g (120 mmol) | 1.2 |

| Hydrochloric Acid (2M) | - | ~200 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Brine (Saturated NaCl) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | ~10 g | - |

Procedure

-

Grignard Reagent Formation:

-

Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Add the magnesium turnings to the flask.

-

Dissolve 4-n-nonylbromobenzene in 300 mL of anhydrous THF and add it to the dropping funnel.

-

Add approximately 30 mL of the bromide solution to the magnesium turnings. Add a single crystal of iodine to initiate the reaction. Gentle heating may be required.

-

Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed.

-

-

Borylation:

-

In a separate 1 L flask, dissolve triisopropyl borate in 100 mL of anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent solution to the cold borate solution via a cannula over approximately 1 hour, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 150 mL).

-

Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Part 2: Purification Strategies

The purification of arylboronic acids is non-trivial. The primary impurities are often the corresponding deboronated arene (n-nonylbenzene) and the trimeric anhydride (boroxine). The choice of purification method depends on the nature of the impurities and the desired final purity.

Visualizing the Purification Workflow

Caption: Decision tree for the purification of 4-n-nonylphenylboronic acid.

Method 1: Acid-Base Extraction (Recommended First Pass)

This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic, non-polar impurities like the deboronated starting material.[6][12][13]

Principle: The crude product is dissolved in an organic solvent. Upon washing with an aqueous base (e.g., NaOH), the boronic acid is deprotonated to form a water-soluble sodium boronate salt, which partitions into the aqueous phase. Non-acidic organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is acidified to regenerate the insoluble, pure boronic acid, which precipitates out.[13]

Detailed Experimental Protocol: Extraction

-

Dissolve the crude product in 200 mL of diethyl ether.

-

Transfer the solution to a separatory funnel and extract with 1M NaOH solution (3 x 100 mL).

-

Combine the aqueous layers and cool in an ice bath.

-

Slowly acidify the aqueous solution with 2M HCl with vigorous stirring until the pH is ~1-2. A white precipitate should form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

-

Dry the purified product under high vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is an effective technique for removing impurities with different solubility profiles.[14][15] For 4-n-nonylphenylboronic acid, its long alkyl chain imparts significant non-polar character, while the boronic acid group provides polarity. A mixed solvent system is often ideal.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then cooled slowly. As the solubility decreases, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[16]

Detailed Experimental Protocol: Recrystallization

-

Place the crude or post-extraction product in an Erlenmeyer flask.

-

Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or toluene).

-

While the solution is hot, slowly add a non-polar "anti-solvent" in which the compound is less soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.[12]

-

Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Part 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product.[17]

Summary of Analytical Techniques

| Technique | Purpose | Expected Result for 4-n-Nonylphenylboronic Acid |

| HPLC (Reversed-Phase) | Purity Assessment & Quantification | A single major peak with purity ≥98%.[18][19][20] |

| ¹H NMR | Structural Confirmation | Peaks corresponding to aromatic protons (~7.5-8.0 ppm), the nonyl chain protons (~0.8-2.6 ppm), and B(OH)₂ (~8.2 ppm, broad). |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals for all 15 unique carbon atoms. |

| Mass Spectrometry (MS) | Molecular Weight Verification | [M-H]⁻ or other relevant ions corresponding to the molecular weight of 248.17 g/mol .[1] |

| FTIR Spectroscopy | Functional Group Identification | Characteristic stretches for O-H (~3300 cm⁻¹, broad), C-H (aromatic & aliphatic), and B-O (~1350 cm⁻¹).[1] |

Conclusion

The synthesis of 4-n-nonylphenylboronic acid via a Grignard reaction is a robust and scalable method. Successful isolation of a high-purity product hinges on a carefully executed purification strategy. An initial acid-base extraction is highly effective at removing non-polar, non-acidic byproducts, while a subsequent recrystallization from a mixed solvent system can further refine the product to meet the stringent purity requirements for applications in drug discovery and materials science. The combination of these protocols, validated by comprehensive analytical characterization, provides a reliable pathway to this valuable chemical building block.

References

- 1. B-(4-Nonylphenyl)boronic acid | C15H25BO2 | CID 4589192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. leah4sci.com [leah4sci.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. reddit.com [reddit.com]

- 16. youtube.com [youtube.com]

- 17. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. waters.com [waters.com]

- 19. 4-n-Nonylbenzeneboronic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Nonylphenylboronic Acid (CAS: 256383-45-6)

This guide provides a comprehensive technical overview of 4-Nonylphenylboronic acid, a versatile chemical compound with significant applications in both synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, core applications, synthesis, and biological activity, grounded in established scientific principles and methodologies.

Section 1: Core Characteristics and Physicochemical Properties

This compound (CAS 256383-45-6) is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a nine-carbon alkyl chain (nonyl group).[1][2] This structure imparts a unique combination of reactivity, conferred by the boronic acid moiety, and lipophilicity, from the long alkyl chain. These features make it a valuable reagent in diverse chemical transformations and a molecule of interest for biochemical inhibition.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 256383-45-6 | [1][3][4] |

| Molecular Formula | C₁₅H₂₅BO₂ | [1][5][6] |

| Molecular Weight | 248.17 g/mol | [1][5][7] |

| IUPAC Name | (4-nonylphenyl)boronic acid | [1][3][4] |

| Appearance | White crystals or powder | [4][6] |

| Purity | Typically ≥98% | [2][4] |

| Synonyms | 4-n-Nonylbenzeneboronic acid, 1-Borono-4-(non-1-yl)benzene | [1][2] |

Analytical Characterization

Validation of the identity and purity of this compound is critical for its reliable use in any application. The primary techniques employed for this purpose are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of both the aromatic protons on the phenyl ring and the aliphatic protons of the nonyl chain, with integrations corresponding to the expected ratio. ¹³C NMR provides confirmation of the carbon skeleton.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the O-H stretch of the boronic acid and the C-H stretches of the aromatic and aliphatic components.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying the purity of the material.[4]

The choice of these methods is rooted in their ability to provide orthogonal, confirmatory data. NMR and MS confirm the molecular structure, while HPLC provides a precise measure of purity, ensuring that downstream experiments are not compromised by contaminants.

Section 2: Application in Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound in synthetic chemistry is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[8] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[9]

The success of the Suzuki-Miyaura reaction stems from the stability, low toxicity, and commercial availability of boronic acids.[10] The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8][11]

Causality in the Protocol: The Role of Base

A critical component of the Suzuki-Miyaura coupling is the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[9][11] This step is essential to facilitate the transmetalation of the organic group from boron to the palladium center, which is often the rate-limiting step of the cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent can significantly impact reaction efficiency and must be optimized for specific substrates.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating workflow for coupling this compound with an aryl bromide.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).

-

Rationale: Many Suzuki couplings benefit from a biphasic solvent system, which helps to dissolve both the organic substrates and the inorganic base. Degassing the solvent removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Self-Validation: Regular monitoring prevents unnecessary heating that could lead to side products and confirms the reaction endpoint.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using the analytical methods described in Section 1.

Section 3: Biological Activity and Medicinal Chemistry Significance

Beyond its role in synthesis, this compound is a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, compounds like this compound can increase the levels of endogenous cannabinoids, a mechanism of significant therapeutic interest for pain, inflammation, and anxiety disorders.

Inhibitory Profile

| Target Enzyme | IC₅₀ Value | Selectivity vs. MAGL | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 9.1 nM | - | [5] |

| Monoacylglycerol Lipase (MAGL) | 7900 nM | 870-fold | [5] |

| Endothelial Lipase | 100 nM | - | [5] |

| Lipoprotein Lipase | 1400 nM | - | [5] |

The high selectivity for FAAH over the related enzyme MAGL is a critical feature, as off-target inhibition of MAGL can lead to undesirable side effects.[5] The boronic acid moiety acts as a key pharmacophore, forming a reversible covalent bond with a catalytic serine residue in the FAAH active site. The nonylphenyl tail provides the necessary lipophilicity to engage with the hydrophobic binding pocket of the enzyme.

Section 4: Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into its chemistry and potential impurities. A common and robust method for preparing arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.

Proposed Synthetic Workflow

The synthesis starts from the corresponding aryl halide, 1-bromo-4-nonylbenzene.

Hypothetical Experimental Protocol: Synthesis

-

Grignard Formation: Activate magnesium turnings (1.5 eq) in a flame-dried, three-neck flask under argon. Add a solution of 1-bromo-4-nonylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Maintain a gentle reflux to sustain the reaction.

-

Trustworthiness: The formation of the Grignard reagent is the critical step. Initiation can be confirmed by a color change and exotherm. An iodine crystal can be added to activate the magnesium if needed.

-

-

Boration: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

-

Rationale: This low temperature is essential to prevent the undesired double addition of the Grignard reagent to the borate ester.

-

-

Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench with aqueous HCl (e.g., 2 M) until the pH is acidic (pH ~1-2).

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude solid is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Validation: The final product's identity and purity must be confirmed using the analytical techniques outlined in Section 1.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of this compound.

GHS Hazard Information

| Hazard Code | Description | Reference |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust.[12] Eyewash stations and safety showers should be readily accessible.[12]

-

Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[12] For weighing or handling larger quantities of powder, a respirator may be appropriate.[13]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Refrigeration is often recommended to maintain long-term quality.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

-

Stability Considerations: Boronic acids can undergo dehydration upon standing or heating to form cyclic anhydride trimers known as boroxines. While this process is often reversible upon exposure to water, it can affect the stoichiometry of reactions. Proper storage in a dry environment minimizes boroxine formation. They are also susceptible to protodeboronation under certain conditions (e.g., strong acid or base, high temperatures).

Conclusion

This compound is a powerful and multifaceted chemical tool. Its utility in the robust Suzuki-Miyaura coupling makes it a valuable building block for constructing complex molecular architectures. Simultaneously, its potent and selective inhibition of FAAH positions it as a significant lead compound in medicinal chemistry and drug discovery. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

- 1. B-(4-Nonylphenyl)boronic acid | C15H25BO2 | CID 4589192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 4-n-Nonylbenzeneboronic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Nonylphenylboronic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Nonylphenylboronic acid, a versatile organoboron compound with significant applications in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and in-depth spectroscopic analysis. Furthermore, this guide will explore its primary applications as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and a versatile coupling partner in Suzuki-Miyaura reactions, offering insights for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the class of arylboronic acids, characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. The presence of a long alkyl chain, in this case, a nonyl group, imparts unique lipophilic properties to the molecule, influencing its biological activity and solubility. This compound has garnered considerable interest, primarily as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in the regulation of pain, inflammation, and neurological processes.[1] Beyond its therapeutic potential, its structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted at the para position with a nonyl group and a boronic acid group.

Molecular Formula and Weight

-

Molecular Formula: C₁₅H₂₅BO₂

-

Molecular Weight: 248.17 g/mol

IUPAC Name and Identifiers

-

IUPAC Name: (4-nonylphenyl)boronic acid

-

CAS Number: 256383-45-6

-

Synonyms: 4-n-Nonylphenylboronic acid, 4-Nonylbenzeneboronic acid

Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 86-87 °C (decomposes)[2] |

| Solubility | Soluble in organic solvents like THF, DMSO, and methanol. Sparingly soluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Grignard reaction, starting from 1-bromo-4-nonylbenzene.

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of this compound from 1-bromo-4-nonylbenzene.

Reagents and Materials:

-

1-bromo-4-nonylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a small amount of a solution of 1-bromo-4-nonylbenzene (1.0 eq) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 1-bromo-4-nonylbenzene solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white crystalline solid.

-

Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following characteristic signals:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.2-8.0 ppm). The protons ortho to the boronic acid group will be downfield due to its electron-withdrawing nature, while the protons ortho to the nonyl group will be slightly upfield.

-

Boronic Acid Protons: A broad singlet for the two -OH protons of the boronic acid group (δ 4.5-6.0 ppm), which is exchangeable with D₂O.

-

Nonyl Chain Protons:

-

A triplet corresponding to the benzylic -CH₂- group (δ ~2.6 ppm).

-

A complex multiplet for the other methylene groups of the nonyl chain (δ ~1.2-1.6 ppm).

-

A triplet for the terminal methyl group (-CH₃) (δ ~0.9 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework:

-

Aromatic Carbons: Signals in the aromatic region (δ 125-150 ppm). The carbon attached to the boron atom (ipso-carbon) will be broad and may be difficult to observe.

-

Nonyl Chain Carbons: A series of signals in the aliphatic region (δ 14-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

B-O Stretch: A strong band around 1350 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the nonyl chain and fragments corresponding to the phenylboronic acid moiety.

Applications

This compound has emerged as a valuable molecule in both medicinal chemistry and organic synthesis.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1] this compound has been identified as a potent and selective inhibitor of FAAH.[4]

Mechanism of Inhibition: The boronic acid moiety is believed to act as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue (Ser241) in the active site of FAAH.[4] The long, lipophilic nonyl chain is thought to interact with the hydrophobic acyl chain-binding pocket of the enzyme, contributing to the high affinity and selectivity of the inhibitor.[5] This targeted interaction makes this compound a promising lead compound for the development of novel therapeutics for pain management and neurological disorders.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[6][7] this compound can be effectively coupled with a variety of aryl and vinyl halides or triflates to synthesize complex organic molecules.

Advantages in Synthesis: The presence of the nonyl group can enhance the solubility of the starting material and the resulting coupled product in organic solvents, which can be advantageous in certain synthetic applications. This makes it a useful building block for the synthesis of liquid crystals, functional polymers, and other advanced materials where long alkyl chains are desired to tailor the physical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

GHS Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

Conclusion

This compound is a molecule of significant interest due to its dual utility as a potent FAAH inhibitor and a versatile building block in organic synthesis. Its unique structure, combining a reactive boronic acid moiety with a lipophilic nonyl chain, underpins its valuable biological and chemical properties. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to support and inspire further research and development in the fields of medicinal chemistry and materials science.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis via Grignard Reaction

Caption: Synthesis of this compound.

Suzuki-Miyaura Coupling Reaction

Caption: Suzuki-Miyaura coupling reaction.

References

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. rsc.org [rsc.org]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Nonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenylboronic acid (NPBA) is an organoboron compound with significant interest in medicinal chemistry and materials science. It is recognized as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes, making NPBA a valuable tool for studying the endocannabinoid system.[1][2] Its molecular structure, featuring a hydrophilic boronic acid moiety and a lipophilic nonyl chain attached to a phenyl ring, imparts unique properties that are also exploited in the development of sensors and in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[3]

Given its therapeutic and synthetic potential, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of NPBA. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into experimental considerations, spectral interpretation, and predicted chemical shift assignments. This document is intended to serve as a valuable resource for researchers working with this compound and similar arylboronic acids.

Experimental Considerations for NMR Spectroscopy of Boronic Acids

Acquiring high-quality NMR spectra of arylboronic acids requires attention to specific experimental details. A primary challenge is the propensity of boronic acids to form cyclic, trimeric anhydrides known as boroxines, especially upon heating or in non-polar, aprotic solvents. This equilibrium between the monomeric acid and the boroxine can lead to complex or broadened NMR spectra.

Solvent Selection: The choice of solvent is critical. Protic solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred. These solvents can break up the boroxine trimers by forming hydrogen bonds with the boronic acid hydroxyl groups, thus favoring the monomeric form and yielding sharper, more easily interpretable spectra. In protic solvents, the B(OH)₂ protons will typically exchange with the solvent's deuterium, leading to their signal being broadened or absent.

Sample Preparation: To minimize boroxine formation, it is advisable to prepare samples at room temperature and avoid heating. The use of anhydrous solvents is not strictly necessary and can, in some cases, promote anhydride formation.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the nonyl chain.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These predictions are based on established substituent effects on benzene rings and typical chemical shifts for alkyl chains.[4][5][6][7][8][9]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~ 7.7 - 7.9 | Doublet (d) | ~ 8.0 | 2H |

| H-3, H-5 | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 | 2H |

| H-1' | ~ 2.6 | Triplet (t) | ~ 7.5 | 2H |

| H-2' | ~ 1.6 | Quintet | ~ 7.5 | 2H |

| H-3' to H-8' | ~ 1.2 - 1.4 | Multiplet (m) | - | 12H |

| H-9' | ~ 0.9 | Triplet (t) | ~ 7.0 | 3H |

| B(OH)₂ | Variable (broad) | Singlet (s) | - | 2H |

Spectral Analysis and Interpretation

-

Aromatic Region (7.0 - 8.0 ppm): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[8] The protons ortho to the electron-withdrawing boronic acid group (H-2, H-6) are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons ortho to the electron-donating alkyl group (H-3, H-5). The coupling constant of approximately 8.0 Hz is typical for ortho-coupling in benzene derivatives.

-

Aliphatic Region (0.8 - 2.7 ppm): The nonyl chain exhibits signals consistent with a long-chain alkyl group.

-

The benzylic protons (H-1') are adjacent to the aromatic ring and are therefore shifted downfield to around 2.6 ppm, appearing as a triplet due to coupling with the H-2' protons.[10]

-

The terminal methyl group (H-9') will appear as a triplet at approximately 0.9 ppm, the most upfield signal, due to coupling with the H-8' methylene protons.

-

The methylene groups of the chain (H-2' to H-8') will produce a series of overlapping multiplets. The H-2' protons are expected to be slightly downfield from the rest of the chain due to their proximity to the ring. The bulk of the methylene protons (H-3' to H-8') will form a broad multiplet in the 1.2 - 1.4 ppm range.

-

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and undergo chemical exchange. Their chemical shift is highly dependent on the solvent, concentration, and temperature, and the signal is often broad. In deuterated protic solvents like methanol-d₄, this signal may be absent due to exchange with deuterium.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted chemical shifts for the carbon atoms of this compound. These predictions are based on additive models for substituted benzenes and known chemical shifts for alkyl chains.[4][8][10][11]

| Assignment | Predicted δ (ppm) |

| C-1 | ~ 145 - 148 |

| C-4 | ~ 130 - 133 |

| C-2, C-6 | ~ 135 - 138 |

| C-3, C-5 | ~ 128 - 130 |

| C-1' | ~ 35 - 37 |

| C-2' | ~ 31 - 33 |

| C-3' to C-7' | ~ 29 - 30 |

| C-8' | ~ 22 - 24 |

| C-9' | ~ 14 |

Spectral Analysis and Interpretation

-

Aromatic Region (125 - 150 ppm): Six distinct signals are expected for the aromatic carbons, although the signals for C-2/C-6 and C-3/C-5 may be very close in chemical shift.

-

The ipso-carbon attached to the nonyl group (C-1) is expected to be significantly downfield due to the alkyl substituent effect.[10]

-

The carbon atom bonded to the boron (C-4) is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is predicted to be in the 130-133 ppm range.[12]

-

The ortho-carbons (C-2, C-6) and meta-carbons (C-3, C-5) will have distinct chemical shifts influenced by both substituents.

-

-

Aliphatic Region (14 - 37 ppm): The nine carbons of the nonyl chain will give rise to a series of signals in the upfield region of the spectrum.

-

The benzylic carbon (C-1') will be the most downfield of the aliphatic carbons.

-

The terminal methyl carbon (C-9') will be the most upfield signal, typically around 14 ppm.

-

The remaining methylene carbons will appear in a predictable pattern, with C-2' and C-8' being slightly shifted from the main group of overlapping signals from C-3' to C-7'.

-

Visualization of Molecular Structure and Analytical Workflow

To aid in the assignment of NMR signals, the molecular structure of this compound with atom numbering is provided below. Additionally, a generalized workflow for NMR sample preparation and data acquisition is outlined.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 256383-45-6: B-(4-Nonylphenyl)boronic acid [cymitquimica.com]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. Proton NMR Chemical Shifts [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Nonylphenylboronic Acid by FT-IR and Mass Spectrometry

Introduction: The Analytical Imperative for 4-Nonylphenylboronic Acid

This compound (4-NPBA) is an organoboron compound featuring a nine-carbon alkyl chain attached to a phenylboronic acid moiety. Its significance in the biomedical field is noteworthy, primarily as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes.[1] The compound also shows inhibitory effects on other lipases, making it a valuable tool in drug discovery and chemical biology.[1]

Given its therapeutic potential, the unambiguous structural confirmation and purity assessment of 4-NPBA are paramount. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) serve as cornerstone analytical techniques for this purpose. FT-IR provides a molecular fingerprint by probing the vibrational modes of functional groups, while mass spectrometry elucidates the molecular weight and elemental composition, and offers structural insights through fragmentation analysis.

This guide provides a comprehensive framework for the analysis of 4-NPBA, detailing not just the protocols but the underlying scientific rationale for experimental choices. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogues.

Physicochemical and Structural Properties

A foundational understanding of the molecule's properties is essential before delving into spectroscopic analysis.

| Property | Value | Source |

| IUPAC Name | (4-nonylphenyl)boronic acid | [2] |

| Molecular Formula | C₁₅H₂₅BO₂ | [2] |

| Molecular Weight | 248.17 g/mol | [2] |

| Appearance | Solid | [3] |

| Exact Mass | 248.1947602 Da | [2] |

FT-IR Spectroscopic Analysis: Probing Molecular Vibrations

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups within 4-NPBA. The principle rests on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the molecule's covalent bonds.

Causality in Experimental Choice: Attenuated Total Reflectance (ATR)

For a solid powder like 4-NPBA, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. The rationale is threefold:

-

Minimal Sample Preparation: ATR requires only placing a small amount of the solid directly on the crystal, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets.[4]

-

Reproducibility: It provides excellent sample-to-sample reproducibility by ensuring consistent contact and path length.

-

Aqueous Sensitivity: Boronic acids are prone to dehydration.[5] ATR minimizes exposure to atmospheric moisture and the hygroscopic KBr matrix, yielding a more representative spectrum of the compound itself.

Experimental Protocol: ATR-FT-IR

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a universal ATR accessory (e.g., with a diamond crystal), is purged and stable.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (notably CO₂ and H₂O).

-

Sample Application: Place a small, representative sample of this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.[4]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Interpretation of the 4-NPBA FT-IR Spectrum

The FT-IR spectrum of 4-NPBA is a composite of absorptions from its hydroxyl, alkyl, aromatic, and boronic acid functionalities.

Caption: A generalized workflow for ATR-FT-IR analysis.

Table 1: Characteristic FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| 3500 - 3200 | Broad, Strong | O-H stretch | Characteristic of hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety. The broadness is indicative of intermolecular hydrogen bonding, often as dimers.[4][6] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | C-H stretching vibrations on the phenyl ring typically occur at frequencies just above 3000 cm⁻¹.[7] |

| 2955 - 2850 | Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of C-H bonds in the CH₂ and CH₃ groups of the nonyl chain.[7] |

| ~1605, ~1490 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. The presence of multiple bands in this region is a strong indicator of an aromatic system.[4] |

| ~1465 | Medium | Aliphatic C-H bend | Scissoring and bending vibrations of the CH₂ groups in the nonyl chain. |

| ~1350 | Strong | B-O stretch | This is a key diagnostic peak for boronic acids, corresponding to the asymmetric stretching of the boron-oxygen single bond.[6][8][9] |

| ~1190 | Medium | B-OH in-plane bend | Bending vibration of the boron-oxygen-hydrogen angle, another important feature confirming the boronic acid group.[6] |

| ~850 | Strong | C-H out-of-plane bend | Bending of C-H bonds on the 1,4-disubstituted (para) benzene ring. The position is characteristic of the substitution pattern. |

Mass Spectrometry Analysis: Unveiling Molecular Weight and Structure

Mass spectrometry is indispensable for determining the molecular weight of 4-NPBA and providing structural clues through controlled fragmentation.

Causality in Experimental Choice: Electrospray Ionization (ESI)

Boronic acids present a unique challenge for mass spectrometry: they readily undergo thermally induced dehydration to form cyclic trimers known as boroxines.[5][10] This complicates spectra and can suppress the signal of the true molecular ion.

Electrospray Ionization (ESI) is the method of choice because it is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal thermal stress.[11] This significantly reduces the propensity for boroxine formation, allowing for the reliable detection of the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.[12][13]

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of 4-NPBA (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source. While direct infusion is possible, LC-MS allows for sample cleanup and separation from impurities.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution, for instance, from a water/acetonitrile mobile phase with a modifier like ammonium acetate to improve ionization.[12]

-

ESI Source Conditions:

-

Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For boronic acids, negative mode can be quite effective.[15]

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: Keep as low as feasible (e.g., 100-150 °C) to minimize in-source dehydration.[14]

-

-

Mass Analysis:

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for structural elucidation.

-

Interpretation of the 4-NPBA Mass Spectrum

A trustworthy analysis of the mass spectrum relies on several key self-validating features.

-

The Boron Isotopic Pattern: Boron has two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%), an approximate 4:1 ratio.[5] Consequently, any ion containing a boron atom will appear as a doublet of peaks separated by 1 Da, with the peak at the lower mass (containing ¹⁰B) having an intensity of about 20-25% of the main peak (containing ¹¹B). This pattern is a definitive confirmation of the presence of boron in an ion.

-

Molecular Ion: With a molecular weight of 248.17, the expected ions are:

-

Positive Mode [M+H]⁺: m/z 249.19

-

Negative Mode [M-H]⁻: m/z 247.18

-

-

Fragmentation Pathways (Tandem MS): The MS/MS spectrum provides structural confirmation. Based on data for 4-NPBA, key fragmentations from the [M+H]⁺ precursor at m/z 249.2 are observed.[2]

Caption: Key fragmentation pathways for 4-NPBA in positive ion ESI-MS/MS.

Table 2: Key Ions and Fragmentations in the ESI-MS of this compound

| m/z | Ion Formula | Interpretation | Rationale |

| 249.2 | [C₁₅H₂₅BO₂ + H]⁺ | Protonated Molecular Ion | The primary ion observed in positive ESI mode, confirming the molecular weight.[2] |

| 231.2 | [C₁₅H₂₄BO]⁺ | Loss of Water (-18 Da) | A very common fragmentation for boronic acids, representing dehydration of the B(OH)₂ group.[2] |

| 221.2 | [C₁₃H₂₂BO₂]⁺ | Loss of Ethene (-28 Da) | Fragmentation within the nonyl alkyl chain, a characteristic pathway for long-chain alkanes.[2] |

| 161.2 | [C₁₂H₁₇]⁺ | Alkylbenzene Fragment | Represents cleavage and rearrangement within the nonyl chain, leading to a stable C₁₂ hydrocarbon cation, likely involving the aromatic ring.[2] This type of fragmentation is common for alkylbenzenes.[16] |

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling.

-

Hazards: It is known to cause skin and serious eye irritation.[2]

-

Precautions: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid creating dust.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]

Conclusion

The combination of FT-IR and mass spectrometry provides a robust and comprehensive analytical workflow for the characterization of this compound. FT-IR confirms the presence of all key functional groups—hydroxyl, alkyl, aromatic, and the critical B-O bond—offering a rapid identity check. Mass spectrometry, particularly with ESI-MS/MS, provides definitive molecular weight confirmation and structural verification through predictable fragmentation pathways and the unmistakable boron isotopic signature. Together, these techniques form a self-validating system that ensures the identity and integrity of this important molecule for research and drug development applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. B-(4-Nonylphenyl)boronic acid | C15H25BO2 | CID 4589192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. scirp.org [scirp.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Nonylphenylboronic Acid

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Nonylphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. By grounding these procedures in the specific chemical properties and potential hazards of the compound, we aim to foster a self-validating system of safety within your laboratory environment.

Introduction: Understanding this compound

This compound is an organoboron compound with significant utility in scientific research. Notably, it has been identified as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), making it a valuable tool in neurological and pharmacological studies.[1] Its structure, featuring a boronic acid functional group attached to a nonylphenyl backbone, dictates its reactivity and informs the specific handling precautions required.

Caption: Chemical structure of this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For many specialized research chemicals, comprehensive toxicological data may not be available; therefore, it is crucial to treat the compound with a high degree of caution.[2][3]

Based on aggregated data from multiple suppliers, this compound is classified with the following hazards.[4]

| Hazard Class | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

The acidic nature of the boronic acid moiety is the primary driver of its irritant properties. The fine, dusty nature of the solid compound increases the risk of inadvertent inhalation, leading to respiratory tract irritation.[2]

Risk Assessment Workflow

Before any procedure involving this compound, a formal risk assessment must be conducted. This process is not a mere formality but a critical thinking exercise to ensure all potential scenarios are considered and mitigated.

Caption: A logical workflow for risk assessment before handling the compound.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of solid this compound that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and being inhaled by the researcher.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[7][8]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly. The following table, compiled from safety data sheets of analogous boronic acids, outlines the required PPE.[5][9][10]

| Protection Type | Specification | Rationale & Causality |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A full-face shield is required when handling larger quantities or when there is a significant splash risk.[7] | The boronic acid functional group is a known eye irritant.[4] Goggles provide a seal around the eyes to protect against fine dust particles and splashes, which standard safety glasses do not. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[9] | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[4] Gloves must be inspected for tears before use and changed immediately upon contamination.[9] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[9] | Protects skin on the arms and body from accidental spills and contact. |

| Respiratory Protection | For weighing or transferring the solid compound where dust may be generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask or a respirator with a P100 filter) is mandatory.[5][9][10] | The fine particulate nature of the solid poses a direct inhalation hazard, leading to respiratory tract irritation (H335).[4] A respirator filters these particles from the air before they can be inhaled. |

Step-by-Step Safe Handling Protocol

Adherence to a strict operational protocol is crucial for safety. The causality is clear: methodical, deliberate actions prevent the generation of dust and minimize the potential for spills and exposure.

Protocol: Handling Solid this compound

-

Preparation: a. Verify that the chemical fume hood is operational and the sash is at the appropriate working height. b. Ensure an eyewash station and safety shower are accessible. c. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the controlled workspace. d. Designate a specific area within the hood for handling the solid.

-

Donning PPE: a. Put on all required PPE as outlined in the table above before approaching the fume hood to begin work.

-

Handling the Chemical: a. Before opening, gently tap the container to settle the contents. b. Open the container slowly within the fume hood to avoid creating a plume of dust. c. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid scooping actions that could aerosolize the powder.[9] d. Keep the container of this compound tightly closed when not in use.[9]

-

Post-Handling & Hygiene: a. Tightly seal the primary container. b. Decontaminate the spatula and work surface with an appropriate solvent and wipe. Dispose of the wipe as hazardous waste. c. Carefully remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream. d. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.

Storage Procedures

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

| Storage Parameter | Requirement | Rationale & Causality |

| Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][10] | Boronic acids can be hygroscopic and may degrade upon exposure to moisture.[11][12] Cool temperatures slow potential degradation pathways. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[8][10][12] | Incompatible materials can react violently or cause decomposition of the product, potentially creating a hazardous situation. |

| Light Sensitivity | Store away from direct sunlight. | Some boronic acids may be light-sensitive, leading to degradation.[6] |

| Labeling | Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard pictograms. | Proper labeling is critical for immediate hazard identification by all lab personnel. |

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

Spill Response

In the event of a spill, the primary goal is to contain and clean the material without creating additional hazards, such as airborne dust.

Caption: A workflow for responding to a spill of solid this compound.

Small Spill Cleanup Protocol (Solid):

-

Evacuate and Secure: Alert personnel in the immediate area. Restrict access.[13]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13]

-

Report: Report the spill to the appropriate safety personnel.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][10]

-

Inhalation: Remove the person from exposure to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7][10]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, and oxides of boron.[2][8][10]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][7]

Waste Disposal

All waste generated from the use of this compound must be considered hazardous waste.

Protocol: Waste Collection and Disposal

-

Waste Characterization: this compound waste should be classified as hazardous chemical waste. Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[13]

-

Waste Collection:

-

Solid Waste: Collect excess solid reagent, contaminated PPE (gloves, wipes), and spill cleanup materials in a designated, clearly labeled, and sealable hazardous waste container.[13]

-

Liquid Waste: Collect solutions containing the compound in a compatible, labeled waste container (e.g., HDPE or glass). Do not overfill containers.[13][14]

-

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[14]

-

Storage: Store sealed waste containers in a designated satellite accumulation area until collection.

-

Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[13] Never dispose of this compound down the drain.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aksci.com [aksci.com]

- 3. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. B-(4-Nonylphenyl)boronic acid | C15H25BO2 | CID 4589192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. benchchem.com [benchchem.com]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

commercial suppliers and purity grades of 4-Nonylphenylboronic acid

A Technical Guide to 4-Nonylphenylboronic Acid: Commercial Grades, Purity Analysis, and Application-Specific Considerations

Introduction to this compound

This compound (CAS No. 256383-45-6) is an organoboron compound featuring a nine-carbon alkyl chain attached to a phenylboronic acid moiety.[1] Its bifunctional nature—a hydrophobic alkyl tail and a reactive boronic acid head—makes it a valuable reagent in organic synthesis and a potent molecule in biochemical research.

Primarily, it serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds to create complex molecules like biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.[2][3] Beyond synthesis, this compound has been identified as a potent and highly selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme of significant interest in drug development for pain and inflammation.[4] This dual utility places a premium on understanding its commercial availability, purity, and the impact of that purity on experimental outcomes.

Chemical Structure and Properties:

-

Molecular Formula: C₁₅H₂₅BO₂[1]

-

Molecular Weight: 248.17 g/mol [1]

-

SMILES: CCCCCCCCCc1ccc(B(O)O)cc1[5]

-

Appearance: Typically a white to off-white solid (powder or crystals).

Commercial Landscape: Suppliers and Procurement

This compound is available from a range of specialty chemical suppliers. Procurement for research and development purposes typically involves sourcing from companies that synthesize or distribute fine chemicals.

Key Commercial Suppliers Include:

-

Alfa Aesar (a Thermo Fisher Scientific brand)

-

Energy Chemical

-

J & K SCIENTIFIC LTD.

-

BLD Pharm[5]

-

Wuhan Chemwish Technology Co., Ltd[6]

-

Cayman Chemical[7]

While many suppliers list this product, the advertised purity and the actual batch-to-batch consistency can vary. For critical applications, it is imperative for researchers not to rely solely on the label purity but to conduct in-house quality control and verification.

Decoding Purity: Grades, Impurities, and Analytical Verification

The utility of this compound is directly tied to its purity. Commercial grades typically range from 95% to >98%. Understanding the nature of potential impurities is critical for troubleshooting experiments and ensuring reproducible results.

Common Impurities in Arylboronic Acids

The synthesis and storage of this compound can lead to several characteristic impurities:

-

Boroxines (Anhydrides): The most common impurity, boroxines are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[2] Their presence disrupts the stoichiometry of reactions, as the true molar quantity of the active monomeric boronic acid is lower than calculated from the bulk weight. This is a primary source of inconsistency in Suzuki-Miyaura couplings.[8]

-

Protodeboronation Products: This involves the cleavage of the C-B bond, resulting in the formation of nonylbenzene and boric acid.[9] This impurity is inactive in cross-coupling reactions and its presence directly reduces the yield of the desired product.

-

Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules can arise as byproducts during the Suzuki reaction itself, complicating purification of the final product.[9]

-

Residual Starting Materials and Reagents: Depending on the synthetic route, trace amounts of precursors or reagents may remain.

Comparative Analysis of Commercial Grades

When sourcing this reagent, a Certificate of Analysis (CoA) is the most important document to review.[10] It provides batch-specific data on purity and the analytical methods used for its determination. Below is a representative table illustrating the specifications a researcher should expect.

| Parameter | Grade I (Standard, ~95%) | Grade II (High Purity, ≥98%) | Analytical Method |

| Purity (Assay) | ≥95.0% | ≥98.0% | HPLC, qNMR |

| Appearance | White to Light Tan Powder | White Crystalline Powder | Visual Inspection |

| Structure Confirmation | Conforms to Structure | Conforms to Structure | ¹H NMR, MS |

| Major Impurity | Typically Boroxine (<5%) | Boroxine (<1.5%) | HPLC, MS |

| Solubility | Soluble in THF, Dioxane, Methanol | Soluble in THF, Dioxane, Methanol | Visual Inspection |

Note: This table is illustrative. Actual specifications must be confirmed with the supplier for each specific batch.

The Critical Role of Purity in Advanced Applications

The required purity of this compound is dictated by its intended use.

-

In Suzuki-Miyaura Coupling: The presence of boroxine directly impacts reaction stoichiometry, potentially leading to lower yields and the formation of byproducts.[2] Protodeboronated impurities reduce the available active reagent. For developing scalable and reproducible synthetic routes, using a high-purity grade (≥98%) with a known, low boroxine content is essential.

-

In Drug Development & Enzyme Inhibition: As a potent FAAH inhibitor, this compound used in biological assays or as a pharmaceutical intermediate must be of the highest possible purity.[4] Impurities can confound biological data by exhibiting their own off-target effects or inhibiting the enzyme themselves. Furthermore, for any compound intended for eventual clinical development, regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that mandate the identification, reporting, and toxicological qualification of any impurity present above certain thresholds (often as low as 0.05%).[11][12][13]

Standard Protocol: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of arylboronic acids.[14] It can effectively separate the main compound from its common impurities.

Step-by-Step HPLC Methodology

This protocol is a robust starting point for the quality control of this compound.

-

Instrumentation and Column:

-

System: A standard HPLC system with a UV detector.[14]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid (v/v) in Water. Rationale: The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape.

-

Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

-